molecular formula C10H7BrN4S B1522789 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole CAS No. 1249435-27-5

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

Número de catálogo: B1522789
Número CAS: 1249435-27-5
Peso molecular: 295.16 g/mol
Clave InChI: ZSOZQDBIHDJAGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole is a heterocyclic compound featuring two fused aromatic systems: a 6-bromo-substituted imidazo[4,5-b]pyridine core and a 4-methyl-1,3-thiazole moiety. The imidazo[4,5-b]pyridine scaffold is pharmacologically significant, often associated with kinase inhibition and antimicrobial activity . The 4-methylthiazole group contributes to lipophilicity and metabolic stability, traits critical for drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to further reactions, such as alkylation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as phase transfer catalysis (PTC) and solid-liquid catalysis are often employed to facilitate the reactions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Aplicaciones Científicas De Investigación

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Modifications in Imidazo[4,5-b]pyridine Derivatives

Halogenation Effects

  • 6-Bromo vs. 6-Chloro Derivatives : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance π-π stacking and hydrophobic interactions. For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4, ) showed moderate antimicrobial activity, while brominated analogs (e.g., compound 5) exhibited improved potency due to stronger halogen bonding .
  • Methylation at N3: 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one () demonstrated enhanced stability via intramolecular hydrogen bonding, a feature absent in non-methylated derivatives .

Heterocyclic Attachments

  • Thiazole vs. Pyridine : Replacing thiazole with pyridine (e.g., 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}pyridine, ) reduces steric hindrance but decreases thiazole-specific interactions, such as hydrogen bonding via the sulfur atom .
  • Phenoxy-Alkanoic Acid Linkage: 5-[4-(3H-imidazo[4,5-b]pyridin-2-yl)phenoxy]-2,2-dimethyl-pentanoic acid () showed anti-arteriosclerotic activity, highlighting the role of carboxylic acid groups in targeting lipid metabolism pathways .

Thiazole Modifications

  • 4-Methyl Substitution : The 4-methyl group in 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole increases lipophilicity (logP ~2.8) compared to unsubstituted thiazoles (logP ~1.5), enhancing membrane permeability .
  • Hydroxyethyl Derivatives : 5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole derivatives () exhibited anticancer activity (IC50 = 8–12 µM against MCF-7 cells), suggesting the target compound may share similar cytotoxicity mechanisms .

Thiazole Coupling

  • C–N Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings attach thiazole moieties to the imidazo[4,5-b]pyridine core. For example, 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (compound 21f, ) was synthesized via similar strategies .

Pharmacological Activity Comparison

Compound Biological Activity Key Findings Reference
5-{6-Bromo-1H-imidazo[...]-4-methylthiazole Hypothesized antimicrobial/anticancer Structural analogs suggest IC50 ~10 µM for antimicrobial activity
6-Bromo-2-phenyl-1H-imidazo[...] (7) Antimicrobial MIC = 12.5 µg/mL against S. aureus; comparable to streptomycin
5-(2-Hydroxyethyl)-4-methylthiazole Anticancer (MCF-7) IC50 = 8–12 µM; induces apoptosis via caspase-3 activation
5-[4-(3H-imidazo[...])phenoxy]pentanoic acid Anti-arteriosclerotic Reduces LDL oxidation by 40% in vitro

Actividad Biológica

The compound 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole is a synthetic derivative belonging to the imidazo[4,5-b]pyridine and thiazole classes. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a protein kinase inhibitor . Protein kinases are crucial in regulating cellular processes such as cell division and apoptosis. Inhibiting these enzymes can lead to the suppression of tumor growth and modulation of immune responses.

Key Mechanisms:

  • Aurora Kinase Inhibition : This compound has shown significant inhibitory effects on Aurora kinases, which are vital for mitosis. The inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : Similar derivatives have demonstrated antitubercular and antibacterial properties, suggesting a potential role in treating infections caused by resistant pathogens.

Biological Evaluation

The compound's biological activity has been evaluated through various assays and studies. Below is a summary of the findings from recent research:

Activity IC50 (μM) Target Reference
Aurora-A Kinase Inhibition0.015Cancer Cell Lines
Antitubercular Activity2.32Mycobacterium tuberculosis
Antibacterial Activity>128MRC-5 Lung Fibroblast Cells

Case Studies

Several studies have highlighted the efficacy of related compounds that share structural similarities with this compound.

  • Aurora Kinase Inhibition Study : A study demonstrated that imidazo[4,5-b]pyridine derivatives effectively inhibited Aurora kinases with IC50 values in the low nanomolar range. These compounds induced significant apoptosis in various cancer cell lines without notable toxicity in normal cells .
  • Antitubercular Activity Assessment : Research on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives revealed that certain modifications led to enhanced selectivity against Mycobacterium tuberculosis with minimal toxicity towards human lung fibroblast cells . This suggests that similar modifications could enhance the therapeutic profile of this compound.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole?

Basic Question
The synthesis typically involves multi-step reactions. A common approach begins with the condensation of 6-bromo-pyridine-2,3-diamine with heterocyclic aldehydes (e.g., pyrazole-4-carboxaldehydes) under reflux in ethanol or via microwave irradiation to form the imidazo[4,5-b]pyridine core . Subsequent functionalization of the thiazole ring can be achieved using 4-methyl-1,3-thiazole precursors. For example, alkylation with methyl iodide in DMF using K₂CO₃ as a base and tetra-nn-butylammonium bromide as a catalyst yields the methyl-substituted thiazole moiety . Reaction conditions (e.g., solvent choice, catalyst loading, and temperature) significantly influence yield and purity.

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

Basic Question
X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) is standard . Key challenges include:

  • Disordered structures : For example, methylene groups in six-membered rings may exhibit positional disorder, requiring restraints on bond lengths and anisotropic displacement parameters .
  • Hydrogen atom placement : H atoms are often modeled in calculated positions with isotropic displacement parameters set to 1.2–1.5 times UeqU_{eq} of the parent atom .
  • Twinned crystals : High-resolution data (e.g., synchrotron sources) may be necessary to resolve overlapping electron density in complex heterocycles .

Q. What strategies optimize the yield of imidazo[4,5-b]pyridine intermediates during synthesis?

Advanced Question

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in cyclization steps .
  • Catalyst optimization : Ammonium metavanadate (NH₄VO₃) enhances condensation efficiency between pyridine-diamine and aldehydes .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during cyclization .
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product, followed by recrystallization to enhance purity .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Advanced Question

  • Molecular docking : Software like AutoDock or Schrödinger Suite can model interactions with biological targets (e.g., CGRP receptors). For example, MK-0974 (a related imidazo[4,5-b]pyridine derivative) showed high affinity for human CGRP receptors (Ki=0.77K_i = 0.77 nM), guided by docking into receptor binding pockets .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability.
  • MD simulations : Assess conformational flexibility in solution, which may influence bioavailability .

Q. How do structural modifications at the 6-bromo position affect biological activity?

Advanced Question

  • Bromine substitution : The 6-bromo group enhances electrophilic character, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. However, bulky substituents here may sterically hinder target binding .
  • Bioisosteric replacement : Replacing Br with CF₃ or Cl alters lipophilicity (logPP) and metabolic stability. For instance, 6-CF₃ analogs of imidazo[4,5-b]pyridines exhibit improved blood-brain barrier penetration in CNS-targeted therapies .
  • In vitro assays : Competitive binding studies (e.g., ¹²⁵I-CGRP displacement) quantify receptor affinity changes post-modification .

Q. What analytical techniques validate the purity and identity of the compound?

Basic Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., δ 4.05 ppm for methyl groups in thiazole) and detect impurities .
  • HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H]⁺ at 418.9784 for brominated derivatives) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/Br percentages (tolerance ≤0.4%) .

Q. How are contradictions in crystallographic data resolved during refinement?

Advanced Question

  • Disorder modeling : Split occupancy refinement for disordered atoms, constrained to maintain reasonable geometry .
  • Twinning detection : Use PLATON or SHELXL to identify twinning laws and apply detwinning algorithms .
  • Validation tools : CheckCIF flags outliers in bond lengths/angles, guiding manual adjustments .

Q. What role does the thiazole ring play in the compound’s physicochemical properties?

Advanced Question

  • Solubility : The 4-methyl group increases hydrophobicity, requiring co-solvents (e.g., DMSO) for in vitro assays.
  • Stability : Thiazole’s aromaticity enhances thermal stability (decomposition >200°C).
  • Electronic effects : The sulfur atom modulates electron density, influencing reactivity in nucleophilic substitutions .

Q. How is experimental phasing performed for derivatives with heavy atoms?

Advanced Question

  • SAD/MAD phasing : Use bromine’s anomalous scattering (f=3.5f'' = 3.5 e⁻ at Cu-Kα) for phase determination via SHELXC/D/E .
  • Resolution limits : Data collection at <1.0 Å resolution improves phase accuracy for brominated compounds .

Q. What pharmacological models are suitable for evaluating this compound’s bioactivity?

Advanced Question

  • In vitro receptor assays : Measure IC₅₀ values using human CGRP receptors (e.g., competitive binding with ¹²⁵I-CGRP) .
  • In vivo models : Capsaicin-induced dermal vasodilation in rhesus monkeys quantifies functional antagonism (e.g., plasma EC₅₀ = 127 nM) .
  • Toxicity screening : HepG2 cell viability assays and CYP450 inhibition studies assess safety profiles .

Propiedades

IUPAC Name

5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c1-5-8(16-4-13-5)10-14-7-2-6(11)3-12-9(7)15-10/h2-4H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZQDBIHDJAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=NC3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.